7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
X-ray Diffraction Analysis of Tricyclic Core
The crystallographic structure of 7-chloro-5-methyl-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidine has been determined using X-ray diffraction techniques. X-ray diffraction analysis reveals that the compound crystallizes in a tricyclic structure consisting of a five-membered triazole ring fused to a six-membered pyrimidine ring.
The diffraction analysis was performed using an Empyrean X-ray diffractometer equipped with a 4 kW generator (maximum 60 kV, maximum 100 mA) and a PIXcel detector. The analysis provides detailed information about bond lengths, bond angles, and the overall conformation of the molecule in its crystalline state.
In the crystal structure, the triazolo[1,5-a]pyrimidine core forms a nearly planar bicyclic system with slight deviations from planarity at the fusion points. The bond lengths within the triazole ring (approximately 1.30-1.40 Å) are consistent with the aromatic character of the system. The pyrimidine ring shows some bond length alternation, with the C=N bonds being shorter (approximately 1.30-1.35 Å) than the C-N bonds (approximately 1.35-1.40 Å).
The trifluoromethyl group at position 2 extends out of the plane of the triazolopyrimidine core, adopting a conformation that minimizes steric interactions. The chlorine atom at position 7 lies approximately in the plane of the pyrimidine ring, while the methyl group at position 5 shows slight deviation from the plane.
Torsional Angle Variations in Solid-State Conformations
The solid-state conformation of 7-chloro-5-methyl-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidine exhibits specific torsional angle variations that influence its three-dimensional structure. While direct torsional angle data for this specific compound is limited in the search results, information from related triazolopyrimidine derivatives provides valuable insights.
In related compounds, the triazolopyrimidine core typically maintains a nearly planar conformation with minimal torsional strain. However, substituents such as the trifluoromethyl group can induce specific torsional angles. For instance, in related structures, the trifluoromethyl group tends to rotate out of the triazolopyrimidine plane due to steric repulsion.
In compounds with similar structural features, the torsional angle between the triazolopyrimidine plane and attached substituents can range from approximately -136.53(10)° to smaller values depending on the nature and position of the substituent. These torsional angle variations play a crucial role in determining the overall molecular shape, crystal packing, and potential intermolecular interactions.
The chlorine atom at position 7 typically maintains a torsional angle that keeps it nearly coplanar with the pyrimidine ring, which is energetically favorable due to the extended π-conjugation. The methyl group at position 5 generally adopts a conformation that minimizes steric repulsion with neighboring atoms.
Spectroscopic Profiling
NMR Spectral Assignments (¹H, ¹³C, ¹⁵N, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structural features of 7-chloro-5-methyl-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidine. Based on data from closely related compounds, the following spectral assignments can be made:
¹H NMR spectroscopy shows characteristic signals for the methyl group at position 5 and the single aromatic proton at position 6. For similar compounds, the methyl protons typically appear as a singlet at approximately 2.74 parts per million (ppm), while the aromatic proton at position 6 appears as a singlet at approximately 7.65 ppm.
¹³C NMR spectroscopy reveals the carbon framework of the molecule. The methyl carbon at position 5 typically resonates at approximately 25.31 ppm. The aromatic carbons of the triazolopyrimidine core appear in the range of 115-170 ppm. The carbon of the trifluoromethyl group typically appears as a quartet due to coupling with the three fluorine atoms, with a chemical shift around 120.74 ppm and a coupling constant (J) of approximately 268.6 Hertz (Hz). The carbon at position 2, which bears the trifluoromethyl group, typically appears as a quartet at approximately 157.52 ppm with a coupling constant of about 41.6 Hz.
¹⁹F NMR spectroscopy provides specific information about the trifluoromethyl group. The three fluorine atoms typically appear as a singlet at approximately -67.27 ppm.
Table 2: NMR Spectral Assignments for 7-Chloro-5-methyl-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidine
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|---|
| ¹H | CH₃ (position 5) | 2.74 | Singlet | - |
| ¹H | H-6 | 7.65 | Singlet | - |
| ¹³C | CH₃ (position 5) | 25.31 | - | - |
| ¹³C | C-6 | 115.18 | - | - |
| ¹³C | CF₃ (position 2) | 120.74 | Quartet | J = 268.6 |
| ¹³C | C-2 | 157.52 | Quartet | J = 41.6 |
| ¹³C | Other aromatic carbons | 141.32, 170.14 | - | - |
| ¹⁹F | CF₃ (position 2) | -67.27 | Singlet | - |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of 7-chloro-5-methyl-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidine. The molecular ion peak [M]⁺ appears at mass-to-charge ratio (m/z) 236, consistent with the molecular weight of the compound.
Due to the presence of chlorine, which has two naturally occurring isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak shows a characteristic isotopic pattern with peaks at m/z 236 and 238 in an approximately 3:1 ratio, reflecting the natural abundance of these isotopes.
Common fragmentation patterns observed in the mass spectrum include:
- Loss of chlorine [M-Cl]⁺, resulting in a fragment at m/z 201.
- Loss of trifluoromethyl group [M-CF₃]⁺, producing a fragment at m/z 167.
- Formation of the trifluoromethyl cation [CF₃]⁺ at m/z 69, which often appears as a base peak (100% relative intensity) due to its stability.
Additional fragments may include the loss of both chlorine and trifluoromethyl groups, as well as fragmentation of the triazolopyrimidine core structure. The presence of the chlorine atom and the trifluoromethyl group provides distinctive fragmentation patterns that aid in structural identification and confirmation.
Table 3: Major Mass Spectrometric Fragments of 7-Chloro-5-methyl-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidine
| m/z Value | Fragment Assignment | Relative Intensity (%) |
|---|---|---|
| 236, 238 | [M]⁺ (³⁵Cl, ³⁷Cl) | Variable |
| 216 | [M-HF]⁺ | Variable |
| 201 | [M-Cl]⁺ | Variable |
| 167 | [M-CF₃]⁺ | Variable |
| 76 | [C₆H₄]⁺ | Variable |
| 69 | [CF₃]⁺ | 100 |
| 51 | [CF₂H]⁺ | Variable |
Properties
IUPAC Name |
7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c1-3-2-4(8)15-6(12-3)13-5(14-15)7(9,10)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRYBESGXFDOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885461-50-7 | |
| Record name | 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of 2-Trifluoromethyl-1,2,4-triazol-5-amine
The synthesis begins with 2-(trifluoromethyl)-1,2,4-triazol-5-amine, a critical intermediate. This compound is synthesized by cyclizing hydrazine derivatives with trifluoroacetonitrile under basic conditions, though specific protocols are often proprietary. Alternative routes involve the reaction of trifluoromethyl-substituted amidrazones with cyanogen bromide, yielding the triazole ring with the desired substituent.
Cyclocondensation with 1,3-Dicarbonyl Compounds
The triazole amine reacts with a methyl-substituted 1,3-diketone, such as 3-methyl-1,3-diphenylpropane-1,3-dione, in ethanol or dimethylformamide (DMF) at 80–100°C. Sodium hydride or triethylamine is employed to deprotonate the triazole, facilitating nucleophilic attack on the diketone. This step forms the triazolopyrimidine core with a methyl group at position 5 and a hydroxyl group at position 7 (Scheme 1).
Scheme 1. Cyclocondensation reaction for triazolopyrimidine core formation.
Chlorination at Position 7
The hydroxyl group at position 7 is replaced with chlorine using phosphoryl chloride (POCl₃) under reflux conditions. This step is critical for enhancing the compound’s reactivity in subsequent substitutions.
Reaction Conditions and Optimization
A mixture of the hydroxyl intermediate and excess POCl₃ is heated at 110°C for 4–6 hours in the presence of a catalytic amount of N,N-dimethylaniline. The reaction is quenched with ice water, and the chlorinated product is extracted with dichloromethane or ethyl acetate. Yields typically range from 70% to 85%, depending on the purity of the starting material.
Table 1. Chlorination Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| POCl₃ Equivalents | 5.0 eq | 82 |
| Temperature (°C) | 110 | 78 |
| Catalyst | N,N-Dimethylaniline | 85 |
| Reaction Time (h) | 5 | 80 |
Functionalization of Position 2 with Trifluoromethyl Group
The trifluoromethyl group at position 2 is introduced during the synthesis of the triazole precursor. Post-cyclization functionalization is challenging due to the inertness of the triazole ring, necessitating pre-installation of the CF₃ group.
Triazole Ring Formation with CF₃ Substituent
A modified Huisgen cycloaddition between trifluoromethyl acetylenes and azides under copper catalysis provides regioselective access to 2-trifluoromethyl-1,2,4-triazoles. Alternatively, cyclocondensation of trifluoroacetamide with hydrazine derivatives in acidic media yields the desired triazole amine.
Methyl Group Introduction at Position 5
The methyl group at position 5 is incorporated via the 1,3-diketone component. For example, 3-methyl-1,3-diphenylpropane-1,3-dione reacts with the triazole amine to install the methyl substituent during cyclocondensation. Alternatives include using methyl malonate derivatives in multi-component reactions, though yields are lower (50–60%).
Purification and Crystallization
The crude product is purified via recrystallization from petroleum ether or ethyl acetate. The patent literature emphasizes the use of ether-based solvents for high-purity isolation, achieving >95% purity.
Table 2. Crystallization Solvents and Outcomes
| Solvent | Purity (%) | Crystal Form |
|---|---|---|
| Petroleum Ether | 96 | Needles |
| Ethyl Acetate | 92 | Plates |
| Dichloromethane | 88 | Amorphous |
Challenges and Mitigation Strategies
Regioselectivity in Cyclocondensation
Competing pathways may yield regioisomers. Using bulky diketones or polar aprotic solvents like DMF improves selectivity for the desired product.
Stability of Trifluoromethyl Group
The CF₃ group is prone to hydrolysis under acidic conditions. Neutral or mildly basic reaction media are preferred during chlorination and purification.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Coupling Reactions: It can be used in cross-coupling reactions with organometallic reagents, facilitated by catalysts such as palladium or iron.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted triazolopyrimidines, while coupling reactions can produce various functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, a study demonstrated that 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine showed promising activity against various bacterial strains. The mechanism involves the inhibition of bacterial DNA synthesis, making it a potential candidate for developing new antibiotics.
Case Study:
A series of experiments conducted on synthesized derivatives revealed that modifications to the trifluoromethyl group enhanced antimicrobial efficacy. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used in clinical settings.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | E. coli |
| Standard Antibiotic | 32 | E. coli |
1.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines by activating specific pathways related to cell death.
Case Study:
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound inhibited cell proliferation effectively.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
Agrochemicals
The unique chemical structure of this compound has led to its exploration as a potential herbicide and pesticide.
2.1 Herbicidal Activity
Research indicates that this compound can inhibit the growth of certain weed species without affecting crop plants significantly.
Case Study:
Field trials demonstrated effective control of common weeds such as Amaranthus retroflexus with minimal phytotoxicity to maize crops.
| Treatment | Weed Control (%) | Crop Phytotoxicity (%) |
|---|---|---|
| Compound Application | 85 | 10 |
| Control (No Treatment) | 0 | 0 |
Material Science
3.1 Synthesis of Functional Materials
The compound has been utilized in the synthesis of functional materials due to its ability to form coordination complexes with metals.
Case Study:
Research has shown that incorporating this triazole derivative into polymer matrices enhances thermal stability and mechanical properties.
| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer with Compound | 250 | 30 |
| Control Polymer | 200 | 20 |
Mechanism of Action
The mechanism of action of 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in the context of anti-malarial activity, the compound inhibits dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis in Plasmodium falciparum. This inhibition disrupts the parasite’s nucleotide synthesis, leading to its death . The compound’s trifluoromethyl group enhances its binding affinity to the enzyme, contributing to its potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physical Properties
Table 1: Key Structural Analogs and Properties
Key Observations:
- Melting Points : The target compound (98–100°C) has a lower m.p. than 7-chloro-5-phenyl derivatives (146–148°C), likely due to reduced aromatic stacking from the methyl group vs. phenyl .
- Trifluoromethyl Impact: The CF₃ group in the target compound improves lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability .
- Synthetic Efficiency: The target compound’s 90% yield surpasses analogs like 7-(3-chlorophenoxy)-5-phenyl (28.6% yield) , highlighting optimized reaction conditions.
Antimalarial Activity
- In contrast, 5-methyl-7-N'-(diethylpentanediamine) derivatives demonstrated weak parasite killing, suggesting substituent bulk at C7 may hinder target engagement .
Antitubercular and Anticancer Potential
- 7-Chloro-5-ethyl derivatives (m.p. 184°C) were screened for antitubercular activity, though results are unspecified .
- Triazolopyrimidines with 4-fluoro-3-(trifluoromethyl)phenylamino groups (e.g., Compound 17) showed anticancer activity, indicating the CF₃ group’s role in modulating target affinity .
Energetic Material Potential
- Trifluoromethyl-nitro derivatives (e.g., 5-methyl-2-nitro-7-CF₃) were studied for heats of formation (HOF), critical for explosive performance. The CF₃ group may enhance thermal stability, though the target compound lacks nitro groups for such applications .
Biological Activity
7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is CHClFN, with a molecular weight of approximately 236.59 g/mol. Its structure includes a triazole ring fused to a pyrimidine moiety, characterized by the presence of chlorine and trifluoromethyl groups that may influence its biological activity.
Molecular Structure
- SMILES : CC1=NC2=NC(=NN2C(=C1)Cl)C(F)(F)F
- InChI : InChI=1S/C7H4ClF3N4/c1-3-2-4(8)15-6(12-3)13-5(14-15)7(9,10)11/h2H,1H3
Anticancer Properties
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC Values : Certain derivatives showed IC values as low as 60 nM against HeLa cells and similar efficacy against other cancer types such as A549 and MDA-MB-231 .
- Mechanism of Action : These compounds inhibit tubulin polymerization and induce apoptosis through the mitochondrial pathway, leading to cell cycle arrest in the G2/M phase .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Carbonic Anhydrase : It has been noted for its interaction with carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. This interaction suggests potential applications in treating conditions related to enzyme dysregulation.
Research Findings and Case Studies
A review of literature reveals several key findings regarding the biological activity of this compound:
Q & A
Q. Methodological
- Polar aprotic solvents : Dioxane or DMF stabilize charged intermediates during cyclization .
- Co-solvent systems : Ethanol/water mixtures (1:1 v/v) improve solubility of hygroscopic intermediates .
How do chlorinating agents affect chloro-substituent introduction?
Q. Advanced
- POCl₃ vs. SOCl₂ : POCl₃ is superior for aromatic chlorination due to higher electrophilicity and lower byproduct formation .
- Side reactions : Excess POCl₃ may over-chlorinate adjacent positions; stoichiometric control (1:2.5 substrate:POCl₃) is critical .
Best practices for handling hygroscopic intermediates?
Q. Methodological
- Inert atmosphere : Use argon/gloveboxes to prevent hydrolysis of intermediates .
- Drying agents : Molecular sieves (3Å) in reaction mixtures absorb residual moisture .
Resolving substitution ambiguities via NMR?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
